3-Phenyl-3-buten-1-ol

Organic Synthesis Catalysis Fine Chemical Intermediates

3-Phenyl-3-buten-1-ol (CAS 3174-83-2) is an aromatic homoallylic alcohol (C10H12O, MW 148.2 g/mol), characterized by a terminal alkene conjugated to a phenyl group and a primary hydroxyl on a three-carbon tether. Unlike saturated analogs or isomers with different substitution patterns, the 3-phenyl-3-buten-1-ol scaffold provides a unique combination of reactivity at the alkene, nucleophilicity at the hydroxyl, and a distinct chromophore/fluorophore for analytical detection.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 3174-83-2
Cat. No. B3259347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3-buten-1-ol
CAS3174-83-2
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC=C(CCO)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2
InChIKeyPZAXWHVVPMHDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: 3-Phenyl-3-buten-1-ol (CAS 3174-83-2) for Research and Industrial Sourcing


3-Phenyl-3-buten-1-ol (CAS 3174-83-2) is an aromatic homoallylic alcohol (C10H12O, MW 148.2 g/mol), characterized by a terminal alkene conjugated to a phenyl group and a primary hydroxyl on a three-carbon tether [1]. Unlike saturated analogs or isomers with different substitution patterns, the 3-phenyl-3-buten-1-ol scaffold provides a unique combination of reactivity at the alkene, nucleophilicity at the hydroxyl, and a distinct chromophore/fluorophore for analytical detection [2]. This compound is primarily employed as a chiral building block in organic synthesis, a monomer or comonomer in specialty polymers, and an intermediate in the production of fragrance and flavor materials [3][4].

Procurement Alert: Why 3-Phenyl-3-buten-1-ol Is Not Interchangeable with Generic Phenylbutanols


Substituting 3-phenyl-3-buten-1-ol with a saturated phenylbutanol (e.g., 3-phenyl-1-butanol, CAS 2722-36-3) or a regioisomer (e.g., 1-phenyl-3-buten-1-ol, CAS 936-58-3) is scientifically unsound for critical applications. The presence of the terminal, conjugated alkene in the 3-position fundamentally alters its chemical reactivity, enabling participation in addition, cross-coupling, and polymerization chemistries that are inaccessible to saturated analogs [1]. Furthermore, the distinct spatial arrangement of the aromatic ring and hydroxyl group, compared to the 1-phenyl isomer, dictates substrate recognition in enzymatic resolutions and the olfactory profile in fragrance applications, where a slight structural change can abolish desired activity or scent [2][3].

Quantitative Evidence Guide: Sourcing 3-Phenyl-3-buten-1-ol (CAS 3174-83-2) Based on Verifiable Data


Synthetic Utility: Accessing High-Value 3-Alkyl-buten-1-als via Catalytic Dehydrogenation

The oxidative dehydrogenation of 3-phenyl-3-buten-1-ol to its corresponding aldehyde (3-phenyl-3-buten-1-al) is a key industrial transformation. The BASF patent US4165342 establishes that 3-alkyl-buten-1-ols, inclusive of the 3-phenyl derivative, are preferred substrates for this process over other unsaturated alcohols due to the stability of the conjugated enal product. The patent specifies that the reaction proceeds with high conversion at temperatures ranging from 320° to 650°C in the presence of a layered silver catalyst [1]. This provides a direct, quantifiable route to an aldehyde that is a crucial intermediate for dyes, pharmaceuticals, and pesticides, a pathway not viable with the saturated 3-phenyl-1-butanol.

Organic Synthesis Catalysis Fine Chemical Intermediates

Polymer Chemistry: A Functional Comonomer for Specialty Elastomers

The terminal alkene of 3-phenyl-3-buten-1-ol renders it a valuable comonomer in polymerizations, enabling the introduction of both aromatic functionality and a pendant hydroxyl group into a polymer backbone. The foundational US Patent 2,834,747 specifically claims the use of aryl-substituted butenyl alcohols, including 3-phenyl-3-buten-1-ol, in copolymerization with conjugated dienes to produce synthetic rubbers with modified properties [1]. In contrast, its saturated counterpart, 3-phenyl-1-butanol, lacks a polymerizable alkene and can only function as an end-capping agent or plasticizer, not as a comonomer within the polymer chain.

Polymer Science Materials Chemistry Specialty Elastomers

Analytical Traceability: Verified GC-MS and NMR Spectra for Identity Confirmation

The unambiguous identification of 3-phenyl-3-buten-1-ol in complex mixtures is supported by reference-quality spectral data. The NIST Chemistry WebBook provides a GC retention index (RI) of 1365 on a non-polar polydimethylsiloxane column [1]. SpectraBase contains validated ¹H NMR, FTIR, and GC-MS spectra for the compound [2]. This spectral fingerprint provides a high degree of analytical confidence. This is in direct contrast to isobaric compounds like 1-phenyl-3-buten-1-ol (CAS 936-58-3) or 4-phenyl-3-buten-1-ol, which, despite having the same exact mass, exhibit different fragmentation patterns in MS and distinct chemical shifts in NMR due to the altered connectivity of the hydroxyl group and alkene [3].

Analytical Chemistry Quality Control Spectroscopy

Defined Application Scenarios: Where 3-Phenyl-3-buten-1-ol Provides a Measurable Advantage


Synthesis of Fragrance and Flavor Intermediates

The oxidative dehydrogenation pathway to 3-phenyl-3-buten-1-al, as described in US Patent 4,165,342, positions 3-phenyl-3-buten-1-ol as a strategic starting material for the creation of fragrance aldehydes [1]. The resulting conjugated enal can impart a distinct olfactory character (e.g., green, floral) that is sought after in the flavor and fragrance industry. Its acetate derivative is specifically noted for a floral, sweet, hawthorn-like scent [2]. This contrasts with the saturated analog, which yields a different olfactory profile, making the 3-phenyl-3-buten-1-ol scaffold essential for achieving specific scent targets.

Production of Functionalized Copolymers for Advanced Materials

The ability of 3-phenyl-3-buten-1-ol to copolymerize with conjugated dienes, as disclosed in US Patent 2,834,747, makes it a unique building block for materials science [3]. It enables the production of elastomers with pendant hydroxyl groups, which can be used for subsequent cross-linking, improving adhesion to polar substrates, or enhancing hydrophilicity. This functional handle is absent when using simple styrenic or diene monomers, providing a route to tailor-made polymeric materials with specific surface or mechanical properties.

Quality Control and Regulatory Identity Testing

The availability of a verified GC retention index (RI = 1365) from NIST and reference spectra (¹H NMR, FTIR, GC-MS) from SpectraBase provides a robust, data-driven foundation for analytical testing [4][5]. In a regulated environment (e.g., food, cosmetic, or pharmaceutical intermediates), these data allow for the definitive identification of 3-phenyl-3-buten-1-ol and its quantification in complex mixtures, ensuring compliance with purity specifications and distinguishing it from non-compliant, isobaric contaminants like 1-phenyl-3-buten-1-ol.

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